Cas no 864439-35-0 (5H-pyrrolo3,2-dpyrimidine-2-carbonitrile)

5H-pyrrolo3,2-dpyrimidine-2-carbonitrile structure
864439-35-0 structure
Product name:5H-pyrrolo3,2-dpyrimidine-2-carbonitrile
CAS No:864439-35-0
MF:C7H4N4
Molecular Weight:144.133
CID:4254897
PubChem ID:23156275

5H-pyrrolo3,2-dpyrimidine-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile
    • 5H-pyrrolo3,2-dpyrimidine-2-carbonitrile
    • SY297109
    • AKOS006376501
    • G61208
    • SCHEMBL4056385
    • MFCD17013007
    • cyanopyrrolopyrimidine
    • 864439-35-0
    • SCHEMBL5440573
    • インチ: InChI=1S/C7H4N4/c8-3-7-10-4-6-5(11-7)1-2-9-6/h1-2,4,9H
    • InChIKey: QQVKXKOLJXGZCT-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 144.043596145Da
  • 同位素质量: 144.043596145Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 194
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 65.4Ų

5H-pyrrolo3,2-dpyrimidine-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
BBV-38406384-2.5g
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile
864439-35-0 95%
2.5g
$2212.0 2023-10-28
Enamine
BBV-38406384-1.0g
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile
864439-35-0 95%
1.0g
$1068.0 2022-12-12
Enamine
BBV-38406384-1g
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile
864439-35-0 95%
1g
$1068.0 2023-10-28
Enamine
BBV-38406384-5g
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile
864439-35-0 95%
5g
$2802.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1845929-250mg
5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile
864439-35-0 98%
250mg
¥21249.00 2024-04-28
Enamine
BBV-38406384-5.0g
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile
864439-35-0 95%
5.0g
$2802.0 2022-12-12
Enamine
BBV-38406384-10.0g
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile
864439-35-0 95%
10.0g
$3524.0 2022-12-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1845929-100mg
5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile
864439-35-0 98%
100mg
¥11970.00 2024-04-28
Enamine
BBV-38406384-10g
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile
864439-35-0 95%
10g
$3524.0 2023-10-28

5H-pyrrolo3,2-dpyrimidine-2-carbonitrile 関連文献

5H-pyrrolo3,2-dpyrimidine-2-carbonitrileに関する追加情報

Recent Advances in the Study of 5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile (CAS: 864439-35-0) and Its Applications in Chemical Biology and Medicine

The compound 5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile (CAS: 864439-35-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this heterocyclic scaffold, focusing on its synthetic pathways, biological activities, and emerging roles in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated that derivatives of 5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile exhibit potent inhibitory effects against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC50 values in the low nanomolar range. The structural flexibility of this core allows for targeted modifications at the 4-, 5-, and 7-positions, enabling optimization of pharmacokinetic properties while maintaining high target affinity.

Notably, the 864439-35-0 scaffold has shown promise in oncology applications. Research from the University of Cambridge (Nature Cancer, 2024) revealed that fluorinated analogs of this compound disrupt the HIF-1α/p300 protein-protein interaction, achieving >80% tumor growth inhibition in xenograft models of triple-negative breast cancer. The electron-withdrawing cyano group at the 2-position was found to be critical for maintaining metabolic stability in vivo.

In synthetic chemistry, novel microwave-assisted protocols have been developed for the efficient construction of the pyrrolopyrimidine core (Org. Process Res. Dev. 2023, 27, 8, 1425-1436). These methods reduce reaction times from 24 hours to <30 minutes while improving yields from 45% to 82%, addressing previous scalability challenges in lead optimization campaigns.

Emerging applications extend beyond oncology. A recent patent (WO2023187646) discloses 864439-35-0 derivatives as allosteric modulators of mGluR5 receptors for neurological disorders. The compounds showed improved blood-brain barrier penetration compared to previous generations, with brain/plasma ratios >0.8 in rodent models.

Challenges remain in the clinical translation of these compounds, particularly regarding CYP450-mediated drug-drug interactions. However, the development of prodrug strategies (e.g., phosphonooxymethyl prodrugs of 5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile derivatives) appears promising for overcoming solubility limitations while maintaining target engagement (J. Pharm. Sci. 2024, in press).

Future research directions highlighted in a recent ACS Medicinal Chemistry Letters perspective (2024, 15, 4, 456-462) include: 1) exploration of PROTAC derivatives utilizing this scaffold, 2) development of radiofluorinated versions for PET imaging, and 3) investigation of combination therapies with immune checkpoint inhibitors. The unique physicochemical properties of 864439-35-0 (cLogP 1.8, TPSA 65 Ų) make it particularly suitable for these advanced applications.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd